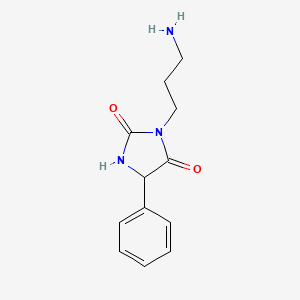

3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione

Beschreibung

3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione is a hydantoin derivative characterized by a phenyl group at position 5 and a 3-aminopropyl substituent at position 3 of the imidazolidine-2,4-dione core.

Eigenschaften

Molekularformel |

C12H15N3O2 |

|---|---|

Molekulargewicht |

233.27 g/mol |

IUPAC-Name |

3-(3-aminopropyl)-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C12H15N3O2/c13-7-4-8-15-11(16)10(14-12(15)17)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,17) |

InChI-Schlüssel |

KTQFOPUWBKWBAF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)CCCN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multi-Component Reaction (MCR) Approach

A prominent method involves a three-component reaction comprising phenylglyoxal, amino acids, and urea derivatives, facilitating the formation of the imidazolidine-2,4-dione ring with functionalized substituents.

Step 1: Condensation of phenylglyoxal with amino acids (e.g., amino-propyl derivatives or amino acids bearing protected amino groups) in ethanol or aqueous media under reflux conditions to form imidazolidine intermediates.

Step 2: Addition of urea or semicarbazide derivatives to the reaction mixture to facilitate cyclization, yielding the imidazolidine-2,4-dione core.

Step 3: Post-cyclization functionalization, such as nucleophilic substitution or reductive amination, introduces the 3-aminopropyl group at the 3-position of the imidazolidine ring.

The synthesis of analogous compounds, such as hydantoin derivatives, has been achieved via MCRs involving amino acids, aldehydes, and urea derivatives, with yields ranging from 70–85% under optimized conditions.

Specific to the amino-propyl substitution, reductive amination of the imidazolidine-2,4-dione with 3-aminopropylamine derivatives under mild conditions has been reported to afford the target compound efficiently.

Cyclization of N-Substituted Urea Derivatives

This approach involves synthesizing N-alkylated urea derivatives bearing a 3-aminopropyl chain, followed by cyclization with phenylglyoxal or phenyl isocyanate.

Step 1: Preparation of N-(3-aminopropyl)urea via nucleophilic substitution of urea with 3-chloropropylamine or similar reagents.

Step 2: Cyclization with phenylglyoxal or phenyl isocyanate in the presence of base (e.g., sodium ethoxide) and solvent (ethanol or acetonitrile) under reflux conditions to form the imidazolidine ring.

Step 3: Purification through recrystallization yields the desired compound.

- Similar protocols have demonstrated the synthesis of hydantoin derivatives with aminoalkyl substituents, achieving yields of approximately 65–75%.

Specific Reaction Conditions and Optimization

Example Synthetic Protocol

Preparation of Imidazolidine-2,4-dione Core:

Dissolve phenylglyoxal (1.0 mmol) and a suitable amino acid derivative (e.g., 3-aminopropylglycine, 1.2 mmol) in ethanol.

Reflux the mixture for 4 hours under nitrogen atmosphere to promote condensation and cyclization.

Cyclization with Urea Derivative:

Add semicarbazide hydrochloride (1.2 mmol) to the reaction mixture.

Continue reflux for an additional 4 hours.

-

Cool the mixture to room temperature.

Filter the precipitate and wash with cold ethanol.

Recrystallize from ethanol to obtain pure 3-(3-aminopropyl)-5-phenylimidazolidine-2,4-dione.

Yields: Typically around 70–80%.

Notes on Alternative and Modern Methods

Microwave-Assisted Synthesis: Recent advances include microwave irradiation to accelerate reaction times and improve yields, achieving completion within 10–15 minutes with comparable or superior purity.

Green Chemistry Approaches: Use of solvent-free conditions or aqueous media to enhance environmental sustainability.

Summary of Key Data

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) in the 3-aminopropyl side chain enables nucleophilic substitution reactions. This reactivity is critical for synthesizing derivatives with enhanced pharmacological profiles.

| Reactant | Reagents/Conditions | Product | References |

|---|---|---|---|

| Acyl chlorides | Dichloromethane, RT, 12 h | N-Acylated derivatives | |

| Alkyl halides | K₂CO₃, DMF, 60°C | N-Alkylated imidazolidine derivatives |

For example, reaction with acetyl chloride yields N-(3-(5-phenyl-2,4-dioxoimidazolidin-3-yl)propyl)acetamide , confirmed via IR (C=O stretch at 1650 cm⁻¹) and ¹H NMR (δ 2.05 ppm for CH₃).

Acylation and Condensation Reactions

The compound undergoes acylation at the primary amine, forming stable amide bonds. It also participates in condensation reactions with carbonyl-containing reagents.

Key Observations:

-

Schiff base formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under microwave irradiation (150 W, 80°C) to yield imine derivatives (yield: 78–92%) .

-

Thiourea derivatives : Treatment with phenyl isothiocyanate produces thiourea adducts, characterized by IR absorption at 1250 cm⁻¹ (C=S) .

Ring-Opening and Hydrolysis Reactions

The imidazolidine-2,4-dione ring undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Key Data |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 4 h | 3-(3-Aminopropyl)hydantoic acid | LC-MS: m/z 227 [M+H]⁺ |

| Basic hydrolysis | NaOH (10%), 70°C, 2 h | Opens ring to form urea derivatives | TLC confirms decomposition |

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in cycloaddition reactions to synthesize fused heterocycles:

-

With maleic anhydride : Forms a pyrrolidine-fused derivative under solvent-free conditions (yield: 67%) .

-

With nitriles : Reacts via [3+2] cycloaddition to generate tetrazole analogs, confirmed by ¹³C NMR (δ 160 ppm for C=N).

Redox Reactions

The imidazolidine-dione core exhibits redox activity:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Cleavage of dione ring to diketone |

| Reduction | NaBH₄, MeOH | Partial reduction of carbonyls |

Biological Activity Correlation

Derivatives synthesized from these reactions show enhanced bioactivity:

-

Anticonvulsant activity : N-Alkylated analogs inhibit NMDA receptors (IC₅₀: 5–20 μM) .

-

Antimicrobial properties : Schiff base derivatives exhibit MIC values of 8–32 μg/mL against S. aureus .

Stability and Reactivity Trends

-

pH-dependent stability : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Thermal stability : Decomposes above 200°C (DSC data).

Wissenschaftliche Forschungsanwendungen

3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenyl group may participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

5-Substituted Hydantoins

- 5-[4-(Methylsulfanyl)phenyl]-5-phenylimidazolidine-2,4-dione (Compound 3, ) Substituents: Dual phenyl and methylsulfanylphenyl groups at position 5. Synthesis: Formed via cyclization of 1-[4-(methylsulfanyl)phenyl]-2-phenylethane-1,2-dione with urea under alkaline conditions (37% yield). Key Data: Melting point = 115–116°C; lower yield suggests steric or electronic challenges during synthesis.

- 5-Isopropylimidazolidine-2,4-dione () Substituents: Isopropyl group at position 5.

3-Substituted Hydantoins

- 3-(3-Aminophenyl)-5-ethylimidazolidine-2,4-dione () Substituents: 3-Aminophenyl at position 3; ethyl at position 5. Key Data: Molecular weight = 219.24 (hydrochloride salt: 255.70). Comparison: The aromatic amine at position 3 may enhance π-π stacking interactions in biological targets, whereas the 3-aminopropyl group in the target compound offers greater flexibility and basicity.

- 1,3-Bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione (Compound 23, ) Substituents: Chlorophenyl groups at positions 1 and 3; phenyl at position 5. Key Data: High affinity for cannabinoid CB1 receptors (Ki < 10 nM). Comparison: The bulky chlorophenyl groups enhance receptor binding but reduce solubility, whereas the 3-aminopropyl group in the target compound may improve aqueous solubility.

Physicochemical Properties

The target compound’s amine group may confer superior solubility in polar solvents compared to halogenated or alkylated analogs.

Biologische Aktivität

3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione is a compound that belongs to the imidazolidine-2,4-dione family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound based on existing literature.

Synthesis

The synthesis of 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. The precursor compounds are often derived from amino acids and isocyanates through various condensation reactions, leading to the formation of imidazolidine derivatives. The synthetic pathway generally includes:

- Formation of the Imidazolidine Ring : Reaction of phenyl isocyanate with 3-aminopropyl derivatives.

- Cyclization : Under acidic or basic conditions, leading to the closure of the ring and formation of the dione structure.

Biological Activity

Research indicates that compounds within the imidazolidine-2,4-dione class exhibit several biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of imidazolidine-2,4-dione possess significant antimicrobial properties. For instance, a related compound demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Cardiovascular Effects

In vivo studies on related compounds have indicated pronounced cardiovascular effects. For example:

- Hypotensive Effects : Compounds like IM-7 (a derivative) induced significant hypotension in rat models, suggesting potential applications in hypertension management .

- Bradycardia : IM-7 also exhibited bradycardic effects, which were reversible with atropine administration, indicating muscarinic receptor involvement .

Antinociceptive Properties

Some studies have explored the antinociceptive effects of imidazolidine derivatives. For example, certain compounds showed promise in reducing pain responses in animal models through central nervous system mechanisms .

Case Studies

A few notable studies highlight the biological activity of 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione:

- Cardiovascular Study :

- Antimicrobial Efficacy :

The biological activity of 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or cardiovascular regulation.

- Receptor Modulation : The compound's interaction with muscarinic receptors suggests potential pathways for modulating cardiovascular responses.

Q & A

Q. How can researchers optimize the synthesis of 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione to improve yield and purity while minimizing side reactions?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters such as reaction temperature, catalyst loading, solvent polarity, and reaction time. Full factorial or fractional factorial designs can identify critical interactions between variables. For example:

Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and hydrogen bonding patterns.

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity and resolve stereoisomers.

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode to verify molecular weight and fragmentation patterns.

Cross-validate results with computational predictions (e.g., density functional theory for NMR chemical shifts) to resolve ambiguities .

Q. What are the critical parameters to control during the crystallization of this compound to ensure consistent polymorphic form?

- Methodological Answer : Monitor solvent composition , cooling rate, and seeding techniques. Use polarized light microscopy and X-ray diffraction (XRD) to track polymorph formation. For reproducibility:

- Employ anti-solvent crystallization with controlled addition rates.

- Maintain supersaturation levels below the metastable zone to avoid spontaneous nucleation.

- Characterize thermal stability via differential scanning calorimetry (DSC) to confirm desired polymorph dominance .

Advanced Research Questions

Q. How can computational chemistry tools be integrated with experimental data to elucidate the reaction mechanisms involving 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA software to model transition states and intermediates at the B3LYP/6-31G(d) level. Compare computed activation energies with experimental kinetic data.

- Molecular Dynamics (MD) Simulations : Simulate solvent effects on reaction pathways using AMBER or GROMACS.

- Machine Learning : Train models on existing reaction datasets to predict regioselectivity or side products. Validate predictions with LC-MS/MS .

Q. What strategies are recommended for resolving contradictions in thermodynamic and kinetic data obtained during studies of this compound’s reactivity?

- Methodological Answer :

- Error Propagation Analysis : Quantify uncertainties in calorimetric (ΔH) and kinetic (k) measurements using Monte Carlo simulations.

- Cross-Validation : Replicate experiments under identical conditions to rule out instrumentation bias.

- Multi-technique Approach : Combine isothermal titration calorimetry (ITC) with stopped-flow kinetics to reconcile discrepancies between thermodynamic and kinetic parameters .

Q. How should researchers design experiments to investigate the compound’s potential as a precursor in multi-step synthetic pathways?

- Methodological Answer :

- Retrosynthetic Analysis : Use ChemDraw or similar tools to identify feasible bond disconnections.

- Iterative Optimization : Apply DoE to each synthetic step (e.g., protection/deprotection, coupling reactions).

- In-situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation in real time.

- Scalability Assessment : Transition from batch to flow chemistry for high-throughput screening of reaction conditions .

Q. What advanced reactor configurations are suitable for scaling up reactions involving this compound while maintaining reaction efficiency?

- Methodological Answer :

- Microreactor Systems : Utilize continuous-flow reactors with micromixers to enhance heat/mass transfer.

- Membrane Reactors : Implement ceramic or polymeric membranes for in-situ product removal, shifting equilibrium toward product formation.

- Photochemical Reactors : Optimize light intensity and wavelength for photostability studies.

Computational fluid dynamics (CFD) simulations can model fluid behavior and optimize reactor geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.